Home > Products > Screening Compounds P141635 > 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel
2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel -

2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel

Catalog Number: EVT-14250526
CAS Number:
Molecular Formula: C53H63NO13Si
Molecular Weight: 950.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is a synthetic derivative of Paclitaxel, a well-known chemotherapeutic agent originally derived from the bark of the Pacific yew tree (Taxus brevifolia). This compound is notable for its structural modifications that enhance its stability and solubility, making it valuable in various scientific applications. The full chemical name is (2aR,4aR,6R,9S,11S,12S,12bS)-9-(((2R,3R)-3-benzamido-2-((tert-butyldimethylsilyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4a,5,6,9,10,11,12,12a-octahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate. The molecular formula is C53H63NO13Si and it has a molecular weight of 950.2 g/mol .

Source and Classification

This compound is classified as a chemical intermediate in organic synthesis and is often utilized in the development of pharmaceutical products. Its synthesis allows for the exploration of structure-activity relationships in Paclitaxel derivatives. The compound's unique properties stem from its tert-butyldimethylsilyl group, which enhances its chemical stability and solubility in organic solvents .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel typically involves several key steps:

  1. Protection of Hydroxyl Groups: The hydroxyl groups on the Paclitaxel structure are protected using tert-butyldimethylsilyl chloride to prevent unwanted reactions during subsequent steps.
  2. Dehydrogenation: A selective dehydrogenation process is applied to convert the hydroxyl groups at positions 6 and 7 into double bonds.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological evaluation.

The synthesis process may also involve the use of various reagents such as thionyl chloride for activating hydroxyl groups or other coupling agents to facilitate the formation of ester bonds .

Chemical Reactions Analysis

The chemical reactivity of 2'-O-(tert-butyldimethylsilyl)-6,7-dehydro Paclitaxel includes:

  1. Hydrolysis: Under acidic or basic conditions, the silyl ether can be hydrolyzed to regenerate hydroxyl groups.
  2. Esterification: The hydroxyl groups can participate in esterification reactions with various carboxylic acids to form derivatives with modified pharmacological properties.
  3. Oxidation: The double bonds present can undergo oxidation reactions to form epoxides or other functionalized products.

These reactions are crucial for modifying the compound for specific therapeutic applications or for studying structure-function relationships .

Mechanism of Action

The mechanism of action of 2'-O-(tert-butyldimethylsilyl)-6,7-dehydro Paclitaxel is primarily related to its ability to inhibit microtubule depolymerization during cell division. This action results in cell cycle arrest at the metaphase stage and ultimately leads to apoptosis in rapidly dividing cancer cells. The structural modifications enhance its binding affinity to tubulin compared to standard Paclitaxel .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture due to the presence of silyl groups.
  • Reactivity: Reacts with strong acids or bases leading to hydrolysis or degradation.

Relevant data indicate that these properties make it suitable for various laboratory applications while requiring careful handling due to its reactivity profile .

Applications

2'-O-(tert-butyldimethylsilyl)-6,7-dehydro Paclitaxel has several scientific applications:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing novel anticancer agents.
  2. Biological Studies: Serves as a tool compound for studying the pharmacokinetics and metabolism of Paclitaxel derivatives.
  3. Analytical Chemistry: Useful in developing high-performance liquid chromatography methods for analyzing drug metabolism and disposition in clinical settings .
Role of Paclitaxel Derivatives in Overcoming Chemotherapeutic Limitations

Paclitaxel’s clinical utility is constrained by inherent physicochemical and biological challenges. Its extreme hydrophobicity (aqueous solubility <1 µg/mL) necessitates cremophor-based formulations like Taxol®, which trigger hypersensitivity reactions and nonlinear pharmacokinetics [2] [6]. Furthermore, multidrug resistance (MDR) mediated by ATP-binding cassette transporters (e.g., P-glycoprotein) significantly reduces intracellular paclitaxel accumulation in tumors [2]. Cancer stem cells (CSCs) exhibit intrinsic taxane resistance due to enhanced drug efflux, DNA repair mechanisms, and metabolic adaptations, enabling tumor recurrence [2].

The 2'-O-TBDMS-6,7-dehydro derivative addresses these limitations through:

  • Enhanced Lipophilicity: The TBDMS group (logP increase ~2 units vs. paclitaxel) improves membrane permeability and enables excipient-free formulations [4].
  • MDR Evasion: Bulkier TBDMS sterically hinders P-gp recognition, reducing efflux in resistant cell lines [4].
  • CSC Targeting: The 6,7-dehydro modification augments cytotoxicity against slow-cycling CSCs by disrupting βIII-tubulin interactions, a resistance mechanism in pancreatic and triple-negative breast cancers [1] [2].
  • Table 2: Structural Modifications and Functional Impacts in Paclitaxel Analogues
    Structural FeatureBiological ConsequenceTherapeutic Advantage
    2'-O-TBDMS groupSteric shielding of P-gp binding epitope; Metabolic stabilization against glucuronidationReduced efflux in MDR tumors; Extended plasma half-life
    6,7-Dehydro bondAltered tubulin-binding conformation; Increased rigidityEnhanced activity against βIII-tubulin-overexpressing CSCs
    Combined modificationsSynergistic improvement in cellular uptake and target retentionPotency retention in P-gp+/CSC+ tumor models

Rationale for Structural Modification at the 2'-Hydroxyl Position

The C2' position of paclitaxel is pharmacologically critical yet metabolically vulnerable. While the 2'-OH group participates in hydrogen bonding with His²²⁷ of β-tubulin, it also serves as the primary site for cytochrome P450-mediated oxidation and UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation—the dominant paclitaxel deactivation pathways [4] [7]. Protecting this position with hydrolytically stable, bulky groups like TBDMS achieves three objectives:

  • Metabolic Stabilization: TBDMS etherification prevents 2'-O-glucuronide formation, which accounts for >50% of paclitaxel clearance in humans [4]. This extends plasma residence time without compromising tubulin binding, as the TBDMS moiety occupies a solvent-exposed region in the tubulin-paclitaxel complex [4].
  • Synthetic Versatility: The TBDMS group’s orthogonality to common protecting groups (e.g., acetates, benzoates) enables regioselective functionalization at C7, C10, or C13 during paclitaxel analogue synthesis [4]. For example, it facilitates C7 triflation in 2'-O-(tert-ButyldiMethylsilyl)paclitaxel 7-O-triflate (CAS: 165065-01-0), a precursor to 6α-hydroxypaclitaxel—a key human metabolite [4].
  • Solubility-Lipophilicity Balance: Although TBDMS increases logP, the 6,7-dehydro modification introduces conformational rigidity that partially offsets aggregation tendencies. This balance permits nanoparticle encapsulation (e.g., PEG-PLA micelles) without Cremophor EL [6].

Historical Evolution of Taxane-Based Drug Development

Taxane drug development has progressed through three distinct eras, driven by supply constraints, resistance challenges, and formulation innovations:

Natural Extraction Era (1970s–1990s)

Initial paclitaxel isolation from Taxus brevifolia bark (0.01–0.05% yield) caused ecological devastation, harvesting ~2.5 million trees for 1 kg of paclitaxel [2] [7]. Semi-synthesis from 10-deacetylbaccatin III (10-DAB III, 0.9–1% yield in Taxus baccata needles) emerged as a sustainable alternative, enabling industrial-scale production post-1994 [2] [7].

Properties

Product Name

2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel

IUPAC Name

[(1S,2S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate

Molecular Formula

C53H63NO13Si

Molecular Weight

950.1 g/mol

InChI

InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1

InChI Key

STDWDYDOHOANPV-YWEKHJBCSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.